2-Chloro-5-methyl-1,4-phenylenediamine

概述

描述

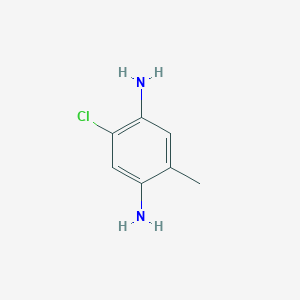

2-Chloro-5-methyl-1,4-phenylenediamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of phenylenediamine and is characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine typically involves the reduction of 2-chloro-5-methyl-4-nitroaniline. One common method includes the following steps:

Starting Material: 2-chloro-5-methyl-4-nitroaniline.

Reduction: The nitro group is reduced to an amine group using hydrazine hydrate in the presence of a catalyst.

Purification: The product is purified through crystallization.

Industrial Production Methods: In industrial settings, the compound can be produced by coupling 5-chloro-2-methyl aniline with aniline diazonium salt, followed by reduction and hydrogenolysis. The process involves:

Coupling Reaction: 5-chloro-2-methyl aniline reacts with aniline diazonium salt.

Reduction: The azo-compound formed is reduced using hydrazine hydrate.

Purification: The final product is purified through crystallization and drying.

化学反应分析

Types of Reactions: 2-Chloro-5-methyl-1,4-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions typically convert nitro groups to amine groups.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylenediamines.

科学研究应用

Applications Overview

The compound's versatility is reflected in its diverse applications:

-

Dye Synthesis

- Used as an intermediate in the production of dyes and pigments.

- Particularly effective in synthesizing azo dyes due to its amine functional groups, which can undergo diazotization reactions.

- Hair Dyes

- Coatings and Paints

- Organic Synthesis

Case Study 1: Hair Dye Formulations

A study conducted on the safety and efficacy of this compound in hair dye formulations revealed that it does not irritate rabbit skin when applied at a concentration of 2.5% (w/v). The findings indicated that while some irritation was observed in mucous membranes, the overall profile supports its use in cosmetic products .

Case Study 2: Dye Production

In a comparative analysis of dye production methods, researchers demonstrated that using this compound as a precursor resulted in higher yields of azo dyes compared to traditional methods. The compound's reactivity with diazonium salts was highlighted as a significant advantage, leading to more efficient synthesis processes .

Table 1: Comparison of Applications

| Application | Description | Concentration/Conditions |

|---|---|---|

| Dye Synthesis | Intermediate for azo dyes | Varies based on specific dye formulation |

| Hair Dyes | Oxidative formulations for coloring hair | Up to 4.6% (w/w) |

| Coatings | Enhances durability and color in paints | Varies |

| Organic Synthesis | Key intermediate for pharmaceuticals | Varies |

Table 2: Safety Profile Summary

| Test Type | Result | |

|---|---|---|

| Skin Irritation | None observed at 2.5% concentration | Non-irritating |

| Eye Irritation | Mild inflammation in one rabbit | Potential irritant |

| Skin Sensitization | Strong sensitization observed | Classified as sensitizing |

作用机制

The mechanism of action of 2-Chloro-5-methyl-1,4-phenylenediamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo redox reactions, influencing cellular oxidative states. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications .

相似化合物的比较

2-Chloro-1,4-phenylenediamine: Lacks the methyl group, leading to different reactivity and applications.

5-Chloro-2-methyl-1,4-phenylenediamine: Similar structure but different substitution pattern, affecting its chemical properties.

2,5-Diamino-4-chlorotoluene: Another derivative with similar uses but distinct physical and chemical properties.

Uniqueness: 2-Chloro-5-methyl-1,4-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

生物活性

2-Chloro-5-methyl-1,4-phenylenediamine (CAS Number: 5307-03-9) is a chemical compound that belongs to the class of aromatic amines. It is primarily utilized in the synthesis of azo dyes and as a component in hair dye formulations. This article provides an in-depth exploration of its biological activity, including its potential toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉ClN₂

- Molecular Weight : 156.61 g/mol

- Melting Point : 147 °C

- Purity : ≥98.0% (by GC analysis) .

Toxicological Profile

This compound exhibits various biological activities that raise concerns regarding its safety profile:

- Skin Sensitization : Studies indicate that this compound can act as a strong sensitizer. In guinea pig tests, it elicited significant skin reactions, classifying it as a potential allergen .

- Genotoxicity : The compound has shown genotoxic effects in several assays. For instance, it was found to induce DNA damage in human cells, leading to cell apoptosis . The mechanisms underlying these effects may involve oxidative stress and the formation of reactive metabolites.

- Carcinogenic Potential : While direct evidence linking this compound to carcinogenicity is limited, its structural similarity to other known carcinogens raises concerns. The International Agency for Research on Cancer (IARC) has classified related phenylenediamines as possibly carcinogenic to humans .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Metabolites Formation : Upon metabolic activation, it can form reactive intermediates that interact with cellular macromolecules, leading to toxicity.

- Oxidative Stress Induction : The compound may induce oxidative stress by generating free radicals, which can damage cellular components including DNA, proteins, and lipids.

Safety Assessments

The safety assessments conducted by various regulatory bodies have highlighted the following:

- No Observed Adverse Effect Level (NOAEL) : In animal studies, a NOAEL of 8 mg/kg/day was identified . This finding underscores the importance of dosage in evaluating the safety of this compound.

- Skin Irritation Tests : In dermal irritation tests on rabbits, this compound showed minimal irritation potential at concentrations used in cosmetic formulations .

Case Study 1: Hair Dye Allergies

A significant number of reported cases of allergic reactions associated with hair dye products containing this compound highlight its sensitizing potential. In a cohort study involving hairdressers and consumers, approximately 10% exhibited allergic dermatitis after exposure .

Case Study 2: Genotoxic Effects in Human Cells

Research conducted on human cell lines demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent increases in DNA strand breaks and chromosomal aberrations. This study utilized the comet assay and micronucleus test for evaluation .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-Chloro-5-methyl-1,4-phenylenediamine in environmental or synthetic samples?

- Methodological Answer : Spectrophotometric techniques, such as those used for structurally similar phenylenediamine derivatives (e.g., N,N-diethyl-1,4-phenylenediamine in chlorine determination), can be adapted. For example, UV-Vis spectroscopy at optimized wavelengths (e.g., 515 nm for DPD-based assays) may detect reaction products of the compound with oxidizing agents . Chromatographic methods (HPLC or GC-MS) should be validated using calibration standards, accounting for potential interference from methyl and chloro substituents. Sample preparation should include pH adjustment to stabilize the diamino structure and prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to minimize degradation via oxidation or photochemical reactions. Use inert atmospheres (e.g., nitrogen) for long-term storage. Toxicity data from structurally related compounds (e.g., 2-chloro-1,4-phenylenediamine sulfate) suggest potential carcinogenicity; thus, handling should follow strict PPE protocols (gloves, lab coats, fume hoods) . Stability tests under varying pH and temperature conditions are recommended to establish compound-specific storage guidelines.

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer : Common routes involve catalytic hydrogenation of nitro precursors (e.g., 2-chloro-5-nitro-1,4-phenylenediamine) using palladium on carbon. Alternatively, nucleophilic substitution on halogenated toluenediamine derivatives may introduce the chloro group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-reduction or side reactions. Purity validation via melting point analysis (mp 134–140°C for related nitro derivatives) and NMR spectroscopy is critical .

Advanced Research Questions

Q. How can researchers design experiments to elucidate degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use controlled oxidative (e.g., H₂O₂/UV) or reductive (e.g., zero-valent iron) systems to simulate degradation. Monitor intermediates via LC-MS/MS and quantify reaction kinetics using pseudo-first-order models. Compare pathways with structurally similar compounds (e.g., N-phenyl-1,4-phenylenediamine) to identify substituent-specific effects. Environmental matrices (e.g., humic acids) may influence degradation rates, requiring matrix-spiked experiments .

Q. What experimental strategies resolve discrepancies in reported reaction kinetics or catalytic activity involving this compound?

- Methodological Answer : Standardize reaction conditions (pH, ionic strength, catalyst loading) across studies. For example, inconsistencies in oxidation rates may arise from trace metal impurities; use chelating agents (e.g., EDTA) to mitigate interference. Replicate experiments under inert atmospheres to isolate air-sensitive reactions. Cross-validate results using complementary techniques (e.g., electrochemical analysis vs. spectrophotometry) .

Q. How can researchers assess the interaction of this compound with biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer : Employ fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinity with proteins like peroxidases, which interact with phenylenediamine derivatives. For DNA interaction studies, use gel electrophoresis or comet assays to detect adduct formation. Computational modeling (e.g., molecular docking) can predict binding sites, validated by mutagenesis or spectroscopic titration .

Q. Data Analysis and Validation

Q. How should researchers address variability in purity assessments of synthesized this compound batches?

- Methodological Answer : Implement orthogonal validation methods:

- Chromatography : HPLC with diode-array detection to quantify main peak area (>98%).

- Elemental Analysis : Compare experimental C/H/N/Cl content with theoretical values (C₇H₉ClN₂: C 54.38%, H 5.86%, Cl 22.93%, N 18.11%).

- Spectroscopy : FT-IR to confirm NH₂ and C-Cl stretches (e.g., 3350 cm⁻¹ for NH₂, 750 cm⁻¹ for C-Cl) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use probit or log-logistic models to calculate EC₅₀ values. Account for batch-to-batch variability via ANOVA with post-hoc tests (e.g., Tukey’s HSD). Historical data from related compounds (e.g., 2-chloro-1,4-phenylenediamine sulfate) can inform power analysis for sample size determination .

属性

IUPAC Name |

2-chloro-5-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPKQUNFFHAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201146 | |

| Record name | 2,5-Diamino-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-03-9 | |

| Record name | 2-Chloro-5-methyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-4-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diamino-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diamino-4-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-methyl-1,4-benzenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4G7SV2Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。